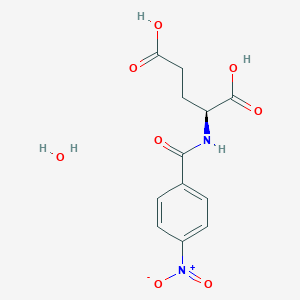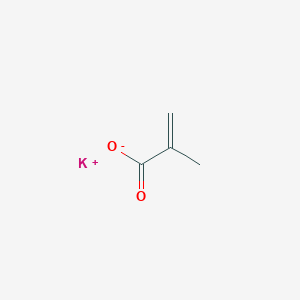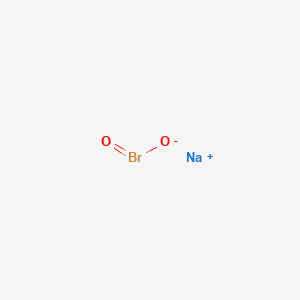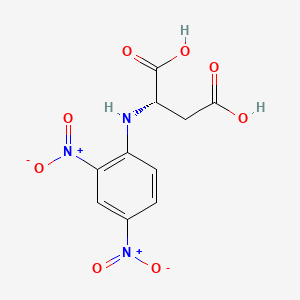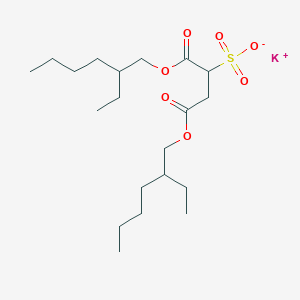
potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate is a chemical compound with the molecular formula C20H37KO7S and a molecular weight of 460.67 g/mol . This compound is known for its unique structure, which includes two ethylhexoxy groups and a dioxobutane sulfonate moiety. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate typically involves the reaction of 1,4-dioxobutane-2-sulfonic acid with 2-ethylhexanol in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of the reaction parameters to achieve high yield and purity. The final product is typically purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The ethylhexoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfonate group can form ionic bonds with positively charged amino acid residues, while the ethylhexoxy groups provide hydrophobic interactions. These interactions can stabilize protein structures and enhance their activity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar emulsifying properties.
Potassium laurate: Another potassium salt with surfactant properties.
Sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate: A sodium analog with similar chemical properties.
Uniqueness
Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate is unique due to its specific combination of ethylhexoxy groups and dioxobutane sulfonate moiety, which provides distinct chemical and physical properties. Its ability to stabilize proteins and enhance their activity makes it particularly valuable in biological and medical applications .
Propiedades
IUPAC Name |
potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACRHRQTJDKAPJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37KO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
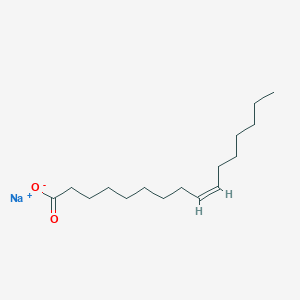

![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
